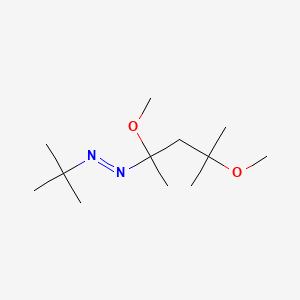![molecular formula C19H20O3 B13940934 (Benzyl)-[4-(tetrahydropyran-2-yloxy)phenyl]-ketone](/img/structure/B13940934.png)
(Benzyl)-[4-(tetrahydropyran-2-yloxy)phenyl]-ketone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Benzyl)-[4-(tetrahydropyran-2-yloxy)phenyl]-ketone is an organic compound that features a benzyl group, a tetrahydropyran-2-yloxy group, and a phenyl ketone. This compound is of interest due to its unique structure, which combines aromatic and heterocyclic elements, making it a valuable subject for various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Benzyl)-[4-(tetrahydropyran-2-yloxy)phenyl]-ketone typically involves the following steps:
Formation of the Tetrahydropyran-2-yloxy Group: This can be achieved by reacting 4-hydroxybenzaldehyde with tetrahydropyran in the presence of an acid catalyst such as p-toluenesulfonic acid.
Benzylation: The next step involves the introduction of the benzyl group. This can be done by reacting the intermediate product with benzyl chloride in the presence of a base like potassium carbonate.
Ketone Formation: Finally, the ketone group is introduced through oxidation reactions, often using reagents like pyridinium chlorochromate (PCC) or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, forming benzaldehyde derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC, potassium permanganate, or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve Lewis acids like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Protecting Group: The tetrahydropyran-2-yloxy group can act as a protecting group for alcohols in multi-step synthesis.
Biology and Medicine
Pharmaceuticals: Potential use in the development of new drugs due to its unique structure.
Biological Studies: Used in studies to understand the interaction of aromatic and heterocyclic compounds with biological systems.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Catalysis: Acts as a ligand in catalytic reactions, enhancing reaction rates and selectivity.
作用機序
The mechanism of action of (Benzyl)-[4-(tetrahydropyran-2-yloxy)phenyl]-ketone involves its interaction with various molecular targets. The aromatic and heterocyclic components allow it to engage in π-π stacking interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the compound’s reactivity and its ability to act as a catalyst or intermediate in chemical reactions.
類似化合物との比較
Similar Compounds
(Benzyl)-[4-(tetrahydrofuran-2-yloxy)phenyl]-ketone: Similar structure but with a tetrahydrofuran ring instead of tetrahydropyran.
(Benzyl)-[4-(methoxy)phenyl]-ketone: Contains a methoxy group instead of the tetrahydropyran-2-yloxy group.
Uniqueness
Tetrahydropyran-2-yloxy Group: Provides unique steric and electronic properties, influencing the compound’s reactivity and interactions.
Versatility: The combination of aromatic and heterocyclic elements makes it versatile for various applications in chemistry, biology, and industry.
This detailed article provides a comprehensive overview of (Benzyl)-[4-(tetrahydropyran-2-yloxy)phenyl]-ketone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C19H20O3 |
|---|---|
分子量 |
296.4 g/mol |
IUPAC名 |
1-[4-(oxan-2-yloxy)phenyl]-2-phenylethanone |
InChI |
InChI=1S/C19H20O3/c20-18(14-15-6-2-1-3-7-15)16-9-11-17(12-10-16)22-19-8-4-5-13-21-19/h1-3,6-7,9-12,19H,4-5,8,13-14H2 |
InChIキー |
AOZYDRDGRMVOMD-UHFFFAOYSA-N |
正規SMILES |
C1CCOC(C1)OC2=CC=C(C=C2)C(=O)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-oxo-1,7-Diazaspiro[4.5]decane-7-acetic acid methyl ester](/img/structure/B13940857.png)
![[4-bromo-3-(4-bromophenyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13940860.png)


![8-bromo-2-chlorobenzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13940880.png)




![7-Bromobenzo[d]thiazol-4-amine](/img/structure/B13940922.png)
![8-Ethyl-2-hydroxy-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13940924.png)
![2(1h)-Pyridinone,4-cyclopropyl-1-(2,3-dihydro-1h-indolyl)-3-pyrido[2,3-d]pyrimidin-6-yl-](/img/structure/B13940930.png)


